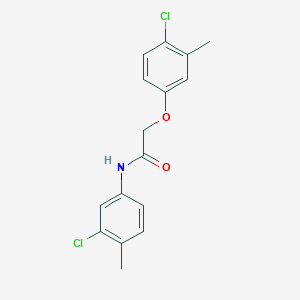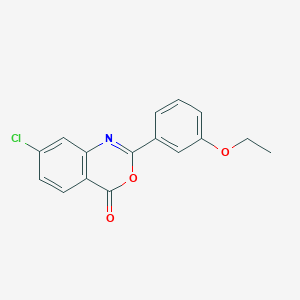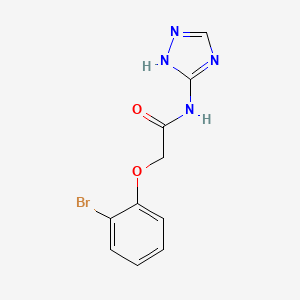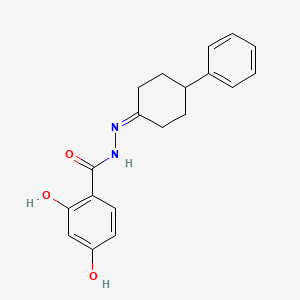
2-(4-chloro-3-methylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chloro-3-methylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as CM-32, and it is a potent inhibitor of the protein kinase CK2. CK2 is a ubiquitous protein kinase that plays a critical role in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Aplicaciones Científicas De Investigación
Advanced Oxidation Processes (AOPs) in Environmental Remediation
Advanced oxidation processes are a focus of research for the degradation of recalcitrant compounds, including pharmaceuticals like acetaminophen, in aquatic environments. These studies explore the kinetics, mechanisms, by-products, and biotoxicity of the degradation pathways. AOPs have shown potential in treating water contaminated with various pharmaceuticals, leading to the formation of different by-products, some of which were found to be mutagenic or toxic to aquatic organisms. This approach can potentially be applied to study the degradation and environmental impact of 2-(4-chloro-3-methylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide (Qutob et al., 2022).
Environmental Fate and Toxicity of Organic Pollutants
Research on the environmental fate, behavior, and toxicity of organic pollutants, such as parabens and acetaminophen, highlights the persistence of these compounds in aquatic environments and their potential toxic effects on wildlife and humans. Studies in this area investigate the biodegradation, adsorption, and transformation pathways of organic pollutants, which can inform similar studies on this compound to assess its environmental impact and degradation behavior (Haman et al., 2015).
Pharmacological and Toxicological Studies
While pharmacological and toxicological studies of specific compounds such as ketamine and its metabolites focus on their mechanisms of action and potential adverse effects, they also provide a framework for investigating new compounds. These studies include assessments of analgesic, anti-inflammatory, and antidepressant actions, as well as the investigation of side effects and metabolic pathways. This research methodology could be applied to this compound to understand its biological activity and safety profile (Zanos et al., 2018).
Monitoring and Risk Assessment of Water Pollutants
Studies on the monitoring of water pollutants identified by EU guidelines, including a variety of organic compounds, underscore the importance of assessing the occurrence, concentration levels, and potential health risks of pollutants in aquatic environments. This research is crucial for regulatory purposes and for ensuring the safety of water resources. Similar methodologies can be employed to monitor the presence and assess the risk of this compound in water bodies (Sousa et al., 2018).
Propiedades
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO2/c1-10-3-4-12(8-15(10)18)19-16(20)9-21-13-5-6-14(17)11(2)7-13/h3-8H,9H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJBWKEUQQOUMBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=CC(=C(C=C2)Cl)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-chloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)imidazo[2,1-b][1,3]thiazole-5-sulfonamide hydrochloride](/img/structure/B5599999.png)
![1-(2-methyl-5-{[2-(3-pyridinyl)-1-piperidinyl]carbonyl}phenyl)-2-imidazolidinone](/img/structure/B5600002.png)

![N-ethyl-6-methoxy-3-methyl-N-[(5-methyl-2-furyl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B5600017.png)

![N-[4-(cyanomethyl)phenyl]-4-methylbenzamide](/img/structure/B5600029.png)

![3-isopropyl-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]-5-isoxazolecarboxamide](/img/structure/B5600043.png)
![3,5-dichloro-N,4-dimethyl-N-[2-(1H-pyrazol-4-yl)ethyl]benzamide](/img/structure/B5600045.png)
![3-(1,3-benzothiazol-2-yl)-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5600055.png)
acetic acid](/img/structure/B5600059.png)
![1-(trans-4-hydroxycyclohexyl)-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxamide](/img/structure/B5600074.png)